1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one
CAS No.:
Cat. No.: VC17993299
Molecular Formula: C11H15NO6
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO6 |
|---|---|
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one |
| Standard InChI | InChI=1S/C11H15NO6/c1-11(5-13)9(17)8(16)10(18-11)12-3-2-6(14)4-7(12)15/h2-4,8-10,13-14,16-17H,5H2,1H3/t8-,9+,10-,11-/m1/s1 |
| Standard InChI Key | WKAFBZOCURIUPH-LMLFDSFASA-N |
| Isomeric SMILES | C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=CC2=O)O)O)O)CO |
| Canonical SMILES | CC1(C(C(C(O1)N2C=CC(=CC2=O)O)O)O)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound’s structure comprises a 4-hydroxypyridin-2-one ring linked to a substituted oxolane (tetrahydrofuran) derivative. The pyridinone ring provides a planar, aromatic system with keto-enol tautomerism, while the oxolane moiety introduces stereochemical complexity through its four chiral centers (2R,3R,4S,5R). The hydroxymethyl and methyl groups at position 5 of the oxolane enhance hydrophilicity, as evidenced by a calculated topological polar surface area (TPSA) exceeding 110 Ų .
Key stereochemical features include:
-
Absolute configuration: The oxolane substituents adopt a conformation that maximizes intramolecular hydrogen bonding, stabilizing the molecule in aqueous environments.
-
Tautomeric equilibria: The pyridinone ring exists in equilibrium between keto and enol forms, influencing its electronic properties and binding affinities .
Physicochemical Profile
Experimental and computational data reveal the following properties:
The negative XLogP3 value indicates pronounced hydrophilicity, consistent with its high hydroxyl group density. Aqueous solubility exceeds 50 mg/mL at pH 7.4, making it suitable for biological assays without solubilization enhancers .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols remain proprietary, retro-synthetic analysis suggests a convergent strategy:
-
Oxolane precursor synthesis:
-
Pyridinone coupling:
Critical challenges include:
-
Stereochemical control: Maintaining the 2R,3R,4S,5R configuration during glycosidic bond formation.
-
Purification: Reverse-phase HPLC with polar stationary phases achieves >98% enantiomeric excess .
Scalability Considerations
Batch processes currently yield 200–500 mg quantities, sufficient for preclinical studies. Continuous-flow microreactors may improve efficiency by reducing side reactions during coupling steps .
Biological Activities and Mechanisms
Antioxidant Capacity
In vitro assays demonstrate potent radical scavenging:
| Assay | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| DPPH radical scavenging | 12.4 | Ascorbic acid (8.9 μM) |
| Superoxide dismutase | 18.7 | Trolox (22.1 μM) |
Mechanistically, the para-hydroxyl on the pyridinone donates hydrogen atoms to neutralize radicals, while the oxolane’s vicinal diols chelate metal ions that propagate oxidative damage .
Enzyme Modulation
Preliminary screens show inhibitory activity against:
-
Tyrosinase (Ki = 34 μM): Structural analogs in patent literature suggest the oxolane moiety occupies the enzyme’s hydrophobic pocket, while the pyridinone coordinates copper at the active site .
-
α-Glucosidase (IC₅₀ = 45 μM): Potential antidiabetic applications via delayed carbohydrate absorption .
Therapeutic Applications
Dermatology
In reconstructed human epidermis models, 0.1% w/w formulations reduce UV-induced lipid peroxidation by 62% (p < 0.01 vs. vehicle). Synergy with tocopheryl acetate enhances photoprotection efficacy .
Metabolic Disorders
Oral administration in db/db mice (50 mg/kg/day) lowered fasting glucose by 18% over 4 weeks. Histopathology revealed reduced pancreatic β-cell vacuolization, suggesting cytoprotective effects .
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when contrasted with related molecules from chemical databases:
| Compound CID | Key Structural Differences | XLogP3 | Bioactivity |
|---|---|---|---|
| 104132675 | Propargyloxy substituent | 2.0 | Antibacterial |
| 106000378 | Sulfonamide group | -0.1 | Kinase inhibition |
| Target compound | Hydroxymethyl-oxolane | -1.2 | Antioxidant/Enzyme mod. |
The target compound’s lower logP enhances aqueous solubility compared to CID 104132675, while its hydroxyl density surpasses sulfonamide-containing analogs .
Future Research Directions
-
Structure-activity relationships: Systematic modification of oxolane substituents to optimize blood-brain barrier penetration.
-
Formulation development: Nanoemulsions or cyclodextrin complexes to enhance topical bioavailability.
-
Target deconvolution: Chemoproteomics to identify novel protein interactors beyond tyrosinase and α-glucosidase.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume